rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
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Overview
Description
rac-(1R,5S,6S)-2-Oxabicyclo[320]hept-6-ylamine hydrochloride is a bicyclic amine compound featuring an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-2-Oxabicyclo[32One common method involves the enzymatic resolution of racemic mixtures to obtain enantiomerically pure compounds . For instance, the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemoenzymatic processes to ensure high yield and purity. The use of biocatalysts such as lipases can enhance the efficiency of the resolution process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,5S,6S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride
- rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is unique due to its oxabicyclo structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOQEOPGZUGMT-WLUDYRNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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